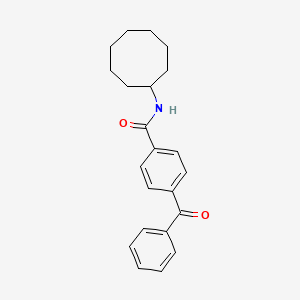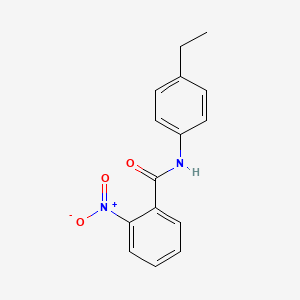![molecular formula C16H19N3O B5721722 2-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]phenol](/img/structure/B5721722.png)
2-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]phenol, commonly known as MPMP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPMP belongs to the class of pyrimidinylphenols and has been found to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MPMP is not fully understood. However, it has been suggested that MPMP may act by binding to specific receptors or enzymes in cells and modulating their activity. MPMP has been found to inhibit the activity of several enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor-kappaB (NF-kappaB), and mitogen-activated protein kinases (MAPKs). These enzymes and proteins are involved in various cellular processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
MPMP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of various inflammatory diseases. MPMP has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, MPMP has been found to inhibit the replication of several viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
Avantages Et Limitations Des Expériences En Laboratoire
MPMP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. MPMP has been extensively studied for its potential applications in scientific research and has been found to exhibit a wide range of biological activities. However, there are also limitations to the use of MPMP in lab experiments. The mechanism of action of MPMP is not fully understood, and its effects may vary depending on the cell type and experimental conditions. Additionally, MPMP may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of MPMP. One direction is to further investigate the mechanism of action of MPMP and identify its specific targets in cells. Another direction is to explore the potential applications of MPMP in the treatment of various diseases, including cancer, inflammation, and viral infections. Additionally, future studies could investigate the pharmacokinetics and pharmacodynamics of MPMP in animals and humans to determine its safety and efficacy for clinical use.
Conclusion:
In conclusion, MPMP is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biochemical and physiological effects and has been found to inhibit the activity of several enzymes and proteins that are involved in various cellular processes. MPMP has several advantages for lab experiments, but there are also limitations to its use. Future studies could investigate the mechanism of action of MPMP, explore its potential applications in the treatment of various diseases, and determine its safety and efficacy for clinical use.
Méthodes De Synthèse
MPMP can be synthesized using a multistep process involving the reaction of 2-aminopyrimidine with 4-methyl-2-nitrophenol in the presence of a reducing agent. The resulting intermediate is then reacted with piperidine to form the final product, MPMP. The purity and yield of MPMP can be improved by using different solvents, temperatures, and reaction times.
Applications De Recherche Scientifique
MPMP has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. MPMP has been shown to inhibit the activity of several enzymes and proteins that are involved in various cellular processes. MPMP has also been found to modulate the expression of genes that are involved in cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
2-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12-11-15(19-9-5-2-6-10-19)18-16(17-12)13-7-3-4-8-14(13)20/h3-4,7-8,11,20H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJRCFCIOLKWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-6-piperidin-1-ylpyrimidin-2-yl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B5721643.png)
![4-bromo-2-[(8-quinolinylamino)methyl]phenol](/img/structure/B5721649.png)
![1-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5721656.png)
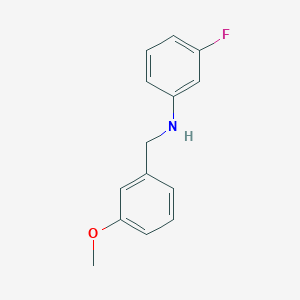
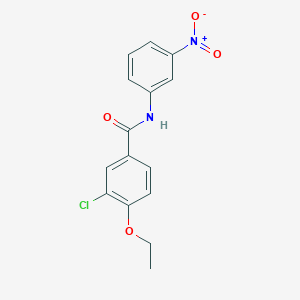
![N-allyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5721701.png)
![4-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B5721704.png)
![3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5721709.png)
![N-(3-chloro-4-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5721713.png)
![1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5721715.png)
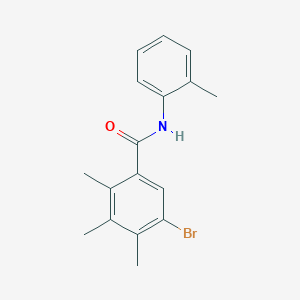
![N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide](/img/structure/B5721733.png)
